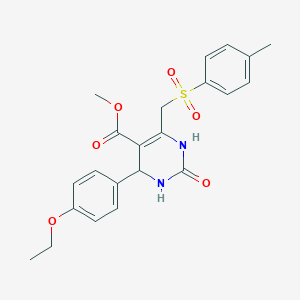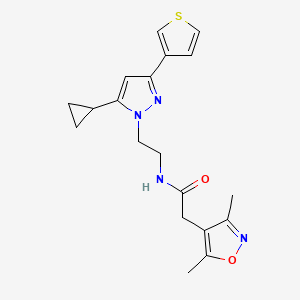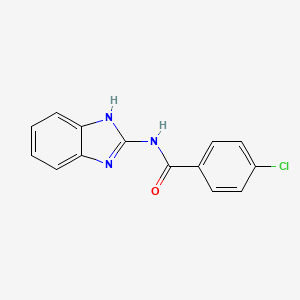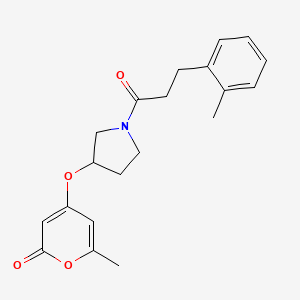![molecular formula C23H19ClN4O3 B2504518 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1105222-62-5](/img/structure/B2504518.png)
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their anticancer properties, as well as for their enzyme inhibition capabilities, specifically targeting lipase and α-glucosidase enzymes .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods, where novel derivatives are created and characterized using techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Another study describes the use of a starting compound to synthesize a series of heterocyclic compounds, which are then further modified to produce various derivatives characterized by similar analytical methods . These synthetic pathways are crucial for the development of compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods. For instance, one of the compounds, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been described to have a chlorophenyl ring oriented at an angle with respect to the thiazole ring, and in the crystal form, molecules are linked via intermolecular interactions . This kind of structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The related compounds have been used as synthons in various chemical reactions. For example, "3-Methyl-4H-[1,2,4]-oxadiazol-5-one" has been employed in synthetic sequences such as alkylation, Michael addition, and Mitsunobu reactions to incorporate side chains for further synthesis . The stability of these compounds under various conditions is also noted, which is important for their use in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics and the analytical methods used for their characterization. The stability of the compounds under different conditions, as well as their reactivity in various chemical reactions, provides insight into their physical and chemical behavior . Additionally, the intermolecular interactions observed in crystal structures can influence the physical properties such as solubility and melting points .
科学的研究の応用
Heterocyclic Synthesis and Biological Assessment
A study by Karpina et al. (2019) explored the synthesis of 1,2,4-triazoles with 1,2,4-oxadiazole cycles, focusing on their biological properties. This research is relevant for understanding the synthesis methods and biological assessment of compounds similar to 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide (Karpina et al., 2019).
Synthesis and Pharmacological Evaluation
Nafeesa et al. (2017) discussed the synthesis of N-substituted derivatives with 1,3,4-oxadiazole and acetamide groups. These compounds were evaluated for antibacterial and anti-enzymatic potential. This research provides insight into the pharmacological evaluation of compounds structurally related to the compound (Nafeesa et al., 2017).
Antibacterial Potentials of Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. The study highlights the importance of such compounds in addressing bacterial resistance, which can be crucial for compounds like 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide (Iqbal et al., 2017).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) studied novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. This research provides insights into the potential therapeutic applications of similar compounds in metabolic disorders (Bekircan et al., 2015).
Quantum Mechanical Studies and Photovoltaic Efficiency
Mary et al. (2020) performed spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The study also explored the photovoltaic efficiency of these compounds, indicating their potential application in dye-sensitized solar cells (Mary et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBWIFDVYFSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)



![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)
